

BOC-O-BENZYL-D-THREONINOL chemical properties and structure

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Compound of Interest

Compound Name: **BOC-O-BENZYL-D-THREONINOL**

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An In-Depth Technical Guide to **BOC-O-BENZYL-D-THREONINOL**: Properties, Synthesis, and Applications

Introduction

N-tert-Butoxycarbonyl-O-benzyl-D-threoninol, commonly abbreviated as **BOC-O-BENZYL-D-THREONINOL** or Boc-D-Thr(Bzl)-ol, is a chiral amino alcohol of significant value in synthetic organic chemistry. As a derivative of the non-proteinogenic D-threonine, it serves as a crucial building block, particularly in the fields of peptide synthesis and pharmaceutical development. Its structure is defined by two key protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group on the amine and the hydrogenolysis-labile benzyl (Bzl) group on the side-chain hydroxyl. This dual-protection scheme provides the necessary stability and selective reactivity that are essential for constructing complex, stereochemically defined molecules.[\[1\]](#)[\[2\]](#)

This guide provides an in-depth analysis of the chemical properties, structure, synthesis, and core applications of **BOC-O-BENZYL-D-THREONINOL**, tailored for researchers and professionals in drug discovery and development.

Part 1: Molecular Structure and Physicochemical Properties

The molecular architecture of **BOC-O-BENZYL-D-THREONINOL** is fundamental to its utility. The compound possesses two stereocenters with a defined (2S, 3S) configuration, inherited from its parent amino acid, D-threonine.^{[3][4]} The bulky Boc group shields the nucleophilic amine, while the benzyl ether protects the side-chain hydroxyl from undesired reactions, such as O-acylation, during synthetic manipulations.^[5]

Caption: 2D Structure of **BOC-O-BENZYL-D-THREONINOL**.

Physicochemical Data Summary

The key properties of **BOC-O-BENZYL-D-THREONINOL** are summarized in the table below, compiled from various chemical suppliers and databases.

Property	Value	References
CAS Number	168034-31-9	[2][6][7][8]
Molecular Formula	C ₁₆ H ₂₅ NO ₄	[2][7]
Molecular Weight	295.36 g/mol	[7]
IUPAC Name	tert-butyl N-[(2S,3S)-1-hydroxy-3-phenylmethoxybutan-2-yl]carbamate	[3]
Appearance	Oil or pale yellow liquid	[7]
Purity	≥98.5% (HPLC)	[2][8]
Density	1.089 g/mL	[8]
Boiling Point	449.0 °C at 760 mmHg	[8]
Optical Rotation	$[\alpha]^{20}/D = -12 \pm 2^\circ$ (c=1 in Methanol)	[7]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[9]
Storage	2-8 °C, Sealed in a dry environment	[2][8]

Part 2: Characterization and Spectral Analysis

While experimental spectra for **BOC-O-BENZYL-D-THREONINOL** are not widely published, its structure can be reliably confirmed using standard analytical techniques. The expected spectral characteristics can be predicted based on its functional groups and data from closely related structures, such as its carboxylic acid precursor, Boc-D-Thr(Bzl)-OH.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for structural elucidation.[11] Spectra are typically recorded in deuterated chloroform (CDCl₃).

Predicted ^1H NMR Spectral Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.35 - 7.25	Multiplet	5H	Phenyl H (BzI)	Aromatic protons of the benzyl group. [10]
~ 5.0 - 4.8	Doublet	1H	NH (Boc)	Amide proton coupled to the α -proton.
~ 4.60 - 4.40	AB quartet or s	2H	-O-CH ₂ -Ph (BzI)	Diastereotopic benzylic protons adjacent to the chiral center. [10]
~ 3.9 - 3.7	Multiplet	2H	H- β and H- α	Protons on the threoninol backbone.
~ 3.65 - 3.50	Multiplet	2H	CH ₂ OH	Protons of the primary alcohol, formed from the reduction of the acid. [12]
~ 2.5 - 2.0	Broad Singlet	1H	CH ₂ OH	Alcohol proton, signal may be broad and exchangeable.
~ 1.45	Singlet	9H	-C(CH ₃) ₃ (Boc)	Nine equivalent protons of the tert-butyl group, a hallmark of Boc protection. [11]
~ 1.20	Doublet	3H	-CH(CH ₃)-	Methyl group protons of the threonine side chain. [10]

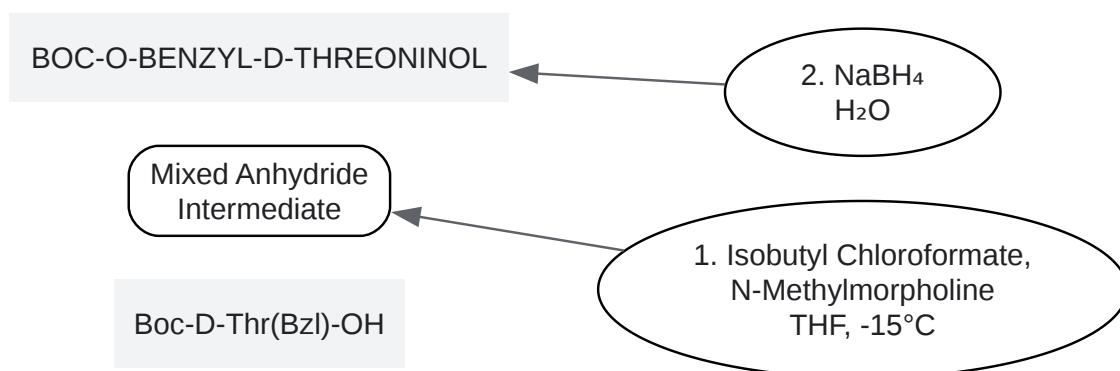
Predicted ^{13}C NMR Spectral Data:

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 156.0	C=O (Boc)	Carbonyl carbon of the carbamate.[9]
~ 138.0	Quaternary Phenyl C (Bzl)	The ipso-carbon of the benzyl group.
~ 128.5 - 127.5	Phenyl CH (Bzl)	Aromatic carbons of the benzyl group.[13][14]
~ 79.5	C(CH ₃) ₃ (Boc)	Quaternary carbon of the tert-butyl group.[11]
~ 75.0	C-O-Bzl	Carbon bearing the benzyl ether.
~ 71.0	-O-CH ₂ -Ph (Bzl)	Benzyllic carbon.
~ 63.0	CH ₂ OH	Primary alcohol carbon, a key indicator of successful reduction.[15]
~ 57.0	C-NHBoc	Alpha-carbon of the amino alcohol.
~ 28.4	-C(CH ₃) ₃ (Boc)	Methyl carbons of the tert-butyl group.[11]
~ 16.0	-CH(CH ₃)-	Methyl carbon of the threonine side chain.

Part 3: Synthesis and Purification

BOC-O-BENZYL-D-THREONINOL is most commonly synthesized via the reduction of its corresponding carboxylic acid, N-Boc-O-benzyl-D-threonine (Boc-D-Thr(Bzl)-OH). A robust and widely applicable method for this transformation is the mixed anhydride reduction.

Causality of Experimental Choices: The carboxylic acid is first activated by converting it into a mixed anhydride using isobutyl chloroformate. This activation is crucial because sodium borohydride (NaBH_4), a mild and selective reducing agent, is not potent enough to reduce a free carboxylic acid directly but will efficiently reduce the more electrophilic anhydride. This selectivity ensures that other functional groups, like the benzyl ether, remain intact. N-methylmorpholine (NMM) is used as a non-nucleophilic base to neutralize the HCl generated during the anhydride formation, driving the reaction to completion.



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Caption: Synthesis workflow for **BOC-O-BENZYL-D-THREONINOL**.

Experimental Protocol: Mixed Anhydride Reduction

- **Dissolution:** Dissolve N-Boc-O-benzyl-D-threonine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
- **Cooling:** Cool the solution to $-15\text{ }^\circ\text{C}$ using an appropriate cooling bath (e.g., an ice-salt bath).
- **Anhydride Formation:** Add N-methylmorpholine (NMM) (1.1 eq) to the solution and stir for 5 minutes. Slowly add isobutyl chloroformate (1.1 eq) dropwise, ensuring the internal temperature does not exceed $-10\text{ }^\circ\text{C}$. Stir the resulting mixture at $-15\text{ }^\circ\text{C}$ for 30 minutes. A white precipitate of N-methylmorpholine hydrochloride will form.
- **Reduction:** In a separate flask, dissolve sodium borohydride (NaBH_4) (2.0 eq) in a small amount of water and cool to $0\text{ }^\circ\text{C}$. Add the cold NaBH_4 solution dropwise to the mixed

anhydride suspension.

- Reaction & Quenching: Allow the reaction to stir for 2-3 hours, gradually warming to room temperature. Carefully quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.
- Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude oil using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, to afford the pure **BOC-O-BENZYL-D-THREONINOL** as a colorless oil.

Part 4: Core Applications in Synthetic Chemistry

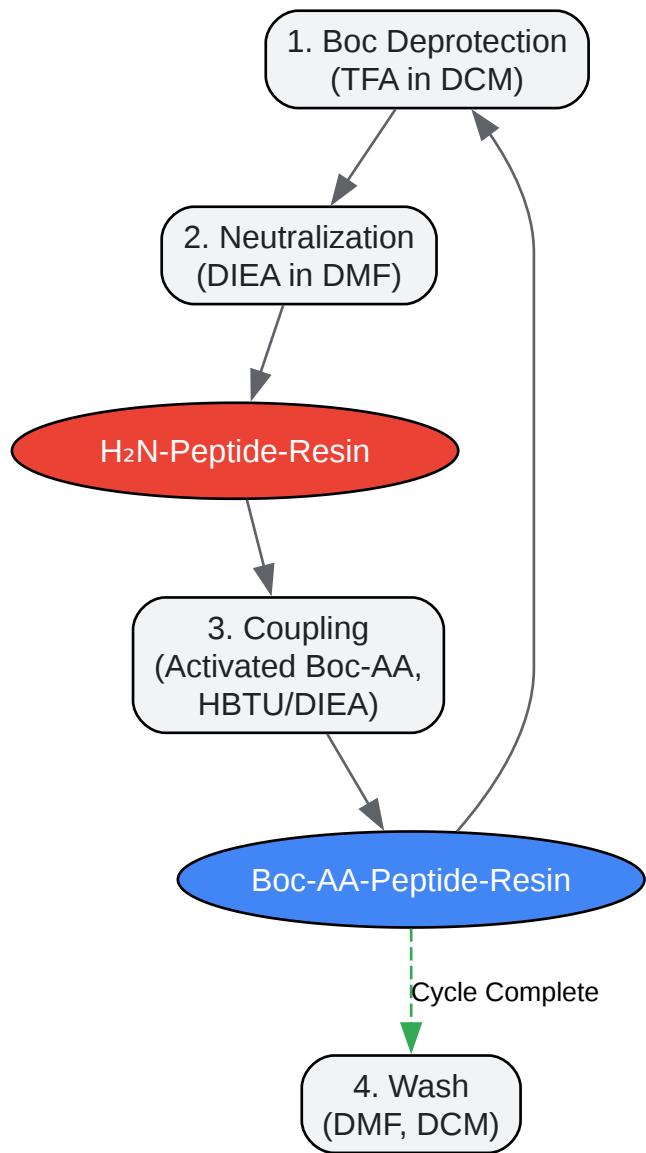
The primary application of **BOC-O-BENZYL-D-THREONINOL** is as a chiral building block in the synthesis of complex organic molecules, most notably peptides and peptidomimetics.

Solid-Phase Peptide Synthesis (SPPS)

In the Boc/Bzl strategy for SPPS, BOC-protected amino acids are the standard.^[16] While the target molecule is an amino alcohol and not directly used for chain elongation, its precursor, Boc-D-Thr(Bzl)-OH, is a key reagent.^{[5][17]} The principles of the protecting groups are central to understanding the field.

- N- α -Boc Protection: The Boc group serves as a temporary protecting group for the α -amine. It is stable to the basic conditions used for neutralization but is readily cleaved by moderate acids like trifluoroacetic acid (TFA) to liberate the free amine for the next coupling step.^[16] ^[18]
- O-Benzyl Protection: The benzyl ether is a semi-permanent protecting group for the threonine side-chain hydroxyl. It is stable to the repetitive TFA treatments used to remove the Boc group. Its removal requires much harsher conditions, typically treatment with strong anhydrous acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) during

the final cleavage of the peptide from the resin.[\[17\]](#) This difference in lability is the cornerstone of the Boc/Bzl strategy.



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Caption: Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Cycle.

Role in Drug Development

As a chiral amino alcohol, **BOC-O-BENZYL-D-THREONINOL** is a precursor for synthesizing molecules where the C-terminal carboxylic acid is replaced by an alcohol or other functionalities. This is particularly relevant in the design of:

- **Protease Inhibitors:** Many protease inhibitors are peptidomimetics that incorporate modified amino acid backbones to enhance stability and binding affinity.
- **Neurological Drug Candidates:** The compound serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders.^[7]
- **Bioconjugation:** The primary alcohol can be further functionalized to attach linkers for drug delivery systems or diagnostic agents.^[7]

Conclusion

BOC-O-BENZYL-D-THREONINOL is a highly valuable and versatile chiral building block. Its well-defined stereochemistry and the orthogonal nature of its protecting groups make it an indispensable tool for advanced organic synthesis. A thorough understanding of its properties, synthesis, and reactivity allows researchers to strategically incorporate it into complex synthetic routes, enabling the development of novel therapeutics and sophisticated molecular probes.

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